molecular formula C10H20O2 B8770403 [3-(Hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol

[3-(Hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol

Cat. No. B8770403
M. Wt: 172.26 g/mol
InChI Key: SHBHXOXBWWDHLT-UHFFFAOYSA-N
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Patent
US07704986B2

Procedure details

To a solution of (1S,3R)-camphoric acid (1) (3.0 g, 14.8 mmol) in dry THF (40 mL) and dry Et2O (30 mL) was added LiALH4 (2.0 g, 52.6 mmol) and the reaction mixture was refluxed for 5 hours. The reaction was then quenched by the addition of Na2SO4.10H2O (8.5 g) and the mixture stirred for 0.5 hour. H2O (100 mL) was added and the aqueous layer extracted with CH2Cl2 (3×50 mL). The combined organic layers were dried over anhydrous MgSO4 and the solvents concentrated in vacuo to a residue which was purified over silica (n-hexane/EtOAc, 6:4) to afford 2.39 g (95% yield) of the desired intermediate (2) as crystals which were characterized as follows:
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:13])[C@:2]1([CH2:12][CH2:11][C@@H:7]([C:8](O)=[O:9])[C:4]1([CH3:6])[CH3:5])[CH3:3]>C1COCC1.CCOCC>[OH:13][CH2:1][C:2]1([CH3:3])[CH2:12][CH2:11][CH:7]([CH2:8][OH:9])[C:4]1([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C([C@]1(C)C(C)(C)[C@H](C(=O)O)CC1)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of Na2SO4.10H2O (8.5 g)
ADDITION
Type
ADDITION
Details
H2O (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the solvents concentrated in vacuo to a residue which
CUSTOM
Type
CUSTOM
Details
was purified over silica (n-hexane/EtOAc, 6:4)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OCC1(C(C(CC1)CO)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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